molecular formula C8H16ClNO3 B2425359 1-(hydroxymethyl)-3-oxa-7-azabicyclo[3.3.1]nonan-9-ol hydrochloride CAS No. 2470438-06-1

1-(hydroxymethyl)-3-oxa-7-azabicyclo[3.3.1]nonan-9-ol hydrochloride

Cat. No.: B2425359
CAS No.: 2470438-06-1
M. Wt: 209.67
InChI Key: JTZPBHYRLGULHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(hydroxymethyl)-3-oxa-7-azabicyclo[331]nonan-9-ol hydrochloride is a bicyclic compound that features a unique structure with both oxygen and nitrogen atoms incorporated into its bicyclic framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(hydroxymethyl)-3-oxa-7-azabicyclo[3.3.1]nonan-9-ol hydrochloride typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable aldehyde with an amine in the presence of an acid catalyst to form the bicyclic structure. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

1-(hydroxymethyl)-3-oxa-7-azabicyclo[3.3.1]nonan-9-ol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like thionyl chloride and phosphorus tribromide can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various alcohol derivatives.

Scientific Research Applications

1-(hydroxymethyl)-3-oxa-7-azabicyclo[3.3.1]nonan-9-ol hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.

    Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.

    Medicine: It has potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: The compound is used in the production of various chemicals and materials, contributing to advancements in industrial processes.

Comparison with Similar Compounds

Similar Compounds

  • 3,7-dimethyl-3,7-diazabicyclo[3.3.1]nonane
  • 3,7-dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one
  • 9-borabicyclo[3.3.1]nonane

Uniqueness

1-(hydroxymethyl)-3-oxa-7-azabicyclo[3.3.1]nonan-9-ol hydrochloride is unique due to its specific combination of oxygen and nitrogen atoms within the bicyclic structure. This unique arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

1-(hydroxymethyl)-3-oxa-7-azabicyclo[3.3.1]nonan-9-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO3.ClH/c10-4-8-3-9-1-6(7(8)11)2-12-5-8;/h6-7,9-11H,1-5H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTZPBHYRLGULHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2COCC(C2O)(CN1)CO.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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